3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid
Description
3-{(t-Butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by a cyclooctyl substituent on the amino group and a propanoic acid backbone. The Boc group serves as a protective moiety for amines during peptide synthesis, enabling selective deprotection under acidic conditions . The cyclooctyl ring introduces significant steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions compared to analogs with smaller or aromatic substituents.
Properties
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(t-Butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (t-BOC) group. The t-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include:
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for 3-{(t-Butoxy)carbonylamino}propanoic acid are similar to the laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{(t-Butoxy)carbonylamino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The t-BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the t-BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the t-BOC group using TFA results in the formation of the free amine .
Scientific Research Applications
3-{(t-Butoxy)carbonylamino}propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(t-Butoxy)carbonylamino}propanoic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis . The t-BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This property makes it a valuable tool in multi-step synthesis processes.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences and functional properties of similar Boc-protected amino acid derivatives:
| Compound Name | Molecular Formula | Substituent | Key Features | References |
|---|---|---|---|---|
| 3-{(t-Butoxy)carbonylamino}propanoic acid | C₁₉H₃₃NO₄ (estimated) | Cyclooctyl | Large aliphatic ring; high steric hindrance and lipophilicity. Potential for unique receptor binding. | |
| 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | C₁₁H₁₉NO₄ | Cyclopropyl | Small strained ring; increased ring tension enhances reactivity. | |
| 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | C₁₈H₂₀FNO₄ | 4-Fluorophenyl | Aromatic substituent; electron-withdrawing fluorine affects electronic properties. | |
| (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid | C₁₇H₂₃NO₆ | Benzyloxy | Ether linkage; enhances solubility and introduces stereochemical complexity. | |
| 3-{[(Tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid | C₁₃H₂₃NO₅ | Oxan-4-yl (tetrahydropyran) | Polar ether ring; balances lipophilicity and hydrogen-bonding capacity. |
Impact of Substituents on Properties
- Cyclooctyl vs.
- Aliphatic vs. Aromatic Rings : Unlike fluorophenyl or benzyloxy groups, the cyclooctyl substituent lacks π-electron systems, minimizing aromatic interactions but enhancing lipid membrane permeability .
- Polar vs. Nonpolar Substituents: Oxan-4-yl (tetrahydropyran) introduces polarity, whereas cyclooctyl is purely aliphatic, affecting solubility in aqueous vs. organic media .
Biological Activity
3-{(t-Butoxy)carbonylamino}propanoic acid (CAS No. 124072-61-3) is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a cyclooctyl amino moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and peptide synthesis.
The molecular formula of 3-{(t-Butoxy)carbonylamino}propanoic acid is C₁₃H₁₉NO₄, with a molecular weight of approximately 299.411 g/mol. It exhibits high solubility in various solvents, which is beneficial for biological assays and applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₄ |
| Molecular Weight | 299.411 g/mol |
| Solubility | Very soluble |
| Melting Point | 59-62 °C |
| Log P (octanol-water partition coefficient) | 0.96 |
The biological activity of 3-{(t-Butoxy)carbonylamino}propanoic acid primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group allows for selective protection of amino groups during chemical reactions, facilitating the synthesis of complex peptides and analogs that may exhibit enhanced biological properties.
Pharmacological Studies
Research indicates that compounds with similar structures often display significant pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
- Anticancer Properties : Preliminary studies indicate that certain analogs can inhibit cancer cell proliferation, making them candidates for further development in oncology.
- Neuroprotective Effects : Compounds with similar amino acid structures have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study conducted on a series of Boc-protected amino acids demonstrated that modifications to the cyclooctyl group could enhance activity against Gram-positive bacteria, indicating that structural variations significantly impact efficacy.
- Peptide Synthesis : Research has shown that incorporating 3-{(t-Butoxy)carbonylamino}propanoic acid into peptide sequences improves stability and bioavailability compared to unprotected counterparts. This finding underscores its utility in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
